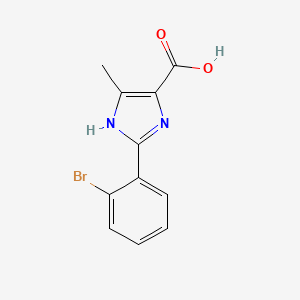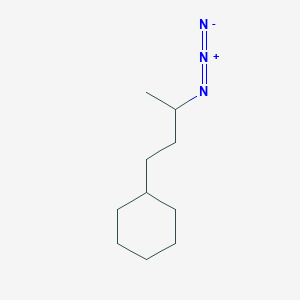
(3-Azidobutyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Azidobutyl)cyclohexane is an organic compound with the molecular formula C10H19N3. It is characterized by the presence of an azido group (-N3) attached to a butyl chain, which is further connected to a cyclohexane ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidobutyl)cyclohexane typically involves the reaction of cyclohexane with 3-chlorobutyl azide. The process can be summarized as follows:
Starting Materials: Cyclohexane and 3-chlorobutyl azide.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Procedure: The cyclohexane is reacted with 3-chlorobutyl azide in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (typically around 60-80°C) for several hours.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (3-Azidobutyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitrobutylcyclohexane.
Reduction: Aminobutylcyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Azidobutyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in click chemistry.
Biology: The compound is utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3-Azidobutyl)cyclohexane is primarily related to its azido group. The azido group is highly reactive and can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are often catalyzed by copper (Cu) or ruthenium (Ru) and are widely used in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
(3-Aminobutyl)cyclohexane: Similar structure but with an amino group instead of an azido group.
(3-Chlorobutyl)cyclohexane: Similar structure but with a chloro group instead of an azido group.
(3-Hydroxybutyl)cyclohexane: Similar structure but with a hydroxy group instead of an azido group.
Comparison:
Reactivity: The azido group in (3-Azidobutyl)cyclohexane is more reactive compared to the amino, chloro, or hydroxy groups in the similar compounds.
Applications: While all these compounds have applications in organic synthesis, this compound is particularly valuable in click chemistry due to its ability to form triazoles efficiently.
Uniqueness: The presence of the azido group makes this compound unique in its reactivity and versatility in forming various derivatives through cycloaddition reactions.
Propiedades
Fórmula molecular |
C10H19N3 |
|---|---|
Peso molecular |
181.28 g/mol |
Nombre IUPAC |
3-azidobutylcyclohexane |
InChI |
InChI=1S/C10H19N3/c1-9(12-13-11)7-8-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3 |
Clave InChI |
XWFLCSQQALFYDS-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1CCCCC1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12300242.png)
![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid](/img/structure/B12300246.png)
![[10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B12300251.png)
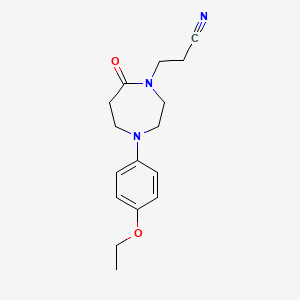
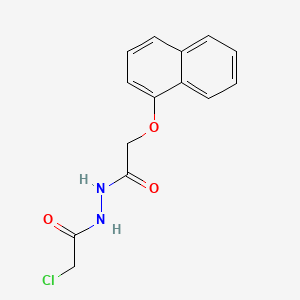
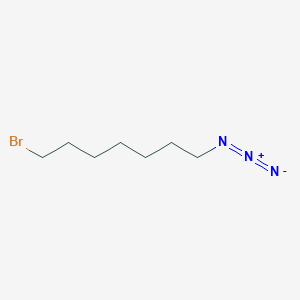
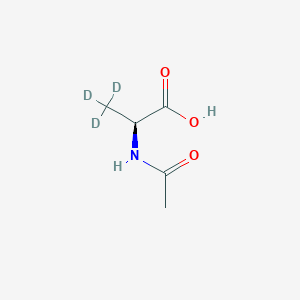
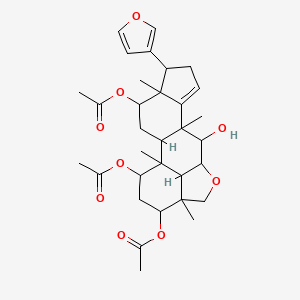
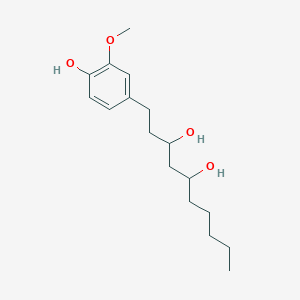
![6-[[2-(Furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12300293.png)
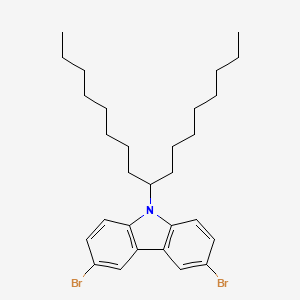
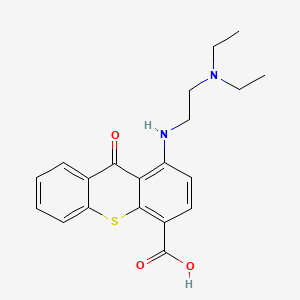
![17-Hydroxy-1,7,11,15,15-pentamethyl-6-(5-oxo-1,2-dihydropyrrol-4-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B12300312.png)
